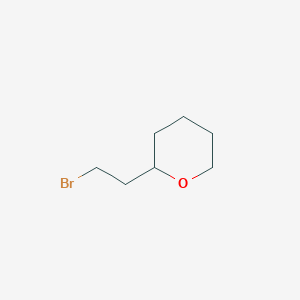

2-(2-Bromoethyl)oxane

Descripción

Propiedades

IUPAC Name |

2-(2-bromoethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXOVDMMOFKADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509976 | |

| Record name | 2-(2-Bromoethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77564-82-0 | |

| Record name | 2-(2-Bromoethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2-Bromoethyl)oxane chemical structure and properties

Strategic Building Block for Medicinal Chemistry & Linker Design

Part 1: Executive Summary & Structural Disambiguation

2-(2-Bromoethyl)oxane (IUPAC: 2-(2-bromoethyl)tetrahydro-2H-pyran) is a bifunctional heterocyclic building block used primarily in medicinal chemistry to introduce a lipophilic, metabolically stable tetrahydropyran (THP) ethyl motif. It serves as a masked hydroxyethyl equivalent or a specific pharmacophore spacer in fragment-based drug discovery (FBDD).

⚠️ Critical Structural Disambiguation

Researchers frequently confuse this target with its oxygenated analog due to similar nomenclature in vendor catalogs. You must verify the specific connectivity required for your application:

| Feature | Target Molecule (C-Linked) | Common Analog (O-Linked) |

| Name | 2-(2-Bromoethyl)oxane | 2-(2-Bromoethoxy)oxane |

| Structure | THP–CH₂–CH₂ –Br | THP–O–CH₂–CH₂ –Br |

| Linkage | Carbon-Carbon (Stable) | Acetal (Acid Labile) |

| Primary Use | Scaffold construction, Grignard formation | Alcohol protecting group, PEG-like linker |

| CAS | 16401-24-8 (Generic) | 17739-45-6 |

This guide focuses exclusively on the C-Linked (Ethyl) variant.

Part 2: Physicochemical Profile[1][3][4][5]

2-(2-Bromoethyl)oxane is a colorless to pale yellow liquid. It is an alkylating agent and should be handled with standard precautions for halogenated organic compounds.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 193.08 g/mol | |

| Boiling Point | 79–80 °C @ 14 mmHg | Extrapolated from homologous series [1] |

| Density | ~1.35 g/mL | Estimated based on bromo-alkane trends |

| Solubility | DCM, THF, Et₂O, Toluene | Immiscible with water |

| Stability | Stable at RT; store cold (2–8°C) | Avoid strong bases (elimination risk) |

Part 3: Synthetic Architecture & Causality

The synthesis of 2-(2-bromoethyl)oxane is most reliably achieved via the bromination of 2-(2-hydroxyethyl)tetrahydropyran . While direct hydrobromination of vinyl-THP is possible, it often suffers from regioselectivity issues (Markovnikov vs. anti-Markovnikov). The alcohol-to-bromide conversion offers the highest fidelity.

Mechanistic Pathway: The Phosphorus Tribromide Protocol

We utilize Phosphorus Tribromide (

-

Activation: The alcohol oxygen attacks

, displacing a bromide ion and forming a reactive dibromophosphite intermediate.[1][2] -

Substitution (

): The displaced bromide ion attacks the carbon alpha to the oxygen from the backside, displacing the phosphite leaving group.[1] -

Outcome: Inversion of configuration (if chiral) and formation of the alkyl bromide with high purity.

Experimental Protocol: Bromination via

[1][2][3][4]

Reagents:

-

2-(2-Hydroxyethyl)tetrahydropyran (1.0 equiv)

-

Phosphorus Tribromide (

) (0.4 equiv)[2] -

Dichloromethane (DCM) (Anhydrous, 10 volumes)

-

Sodium Bicarbonate (

) (Sat.[2] aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Charge with 2-(2-hydroxyethyl)tetrahydropyran and anhydrous DCM.

-

Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Causality: Low temperature prevents E2 elimination side reactions which would form the vinyl ether.

-

Addition: Add

dropwise over 30 minutes. Maintain internal temperature below 5°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (stain with PMA or Iodine) until the starting alcohol is consumed.

-

Quench: Re-cool to 0°C. Carefully quench with saturated

solution. Caution: Gas evolution. -

Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over

, filter, and concentrate under reduced pressure. -

Purification: Distillation under reduced pressure (vacuum) is recommended to remove phosphorus byproducts.

Part 4: Reactivity Landscape & Applications[11]

The utility of 2-(2-bromoethyl)oxane lies in its ability to transfer the THP-ethyl motif into complex scaffolds.

1. Grignard Reagent Formation (Nucleophilic Activation)

The most critical application is the formation of (2-(tetrahydropyran-2-yl)ethyl)magnesium bromide .

-

Challenge: The oxygen in the THP ring can coordinate to Magnesium, potentially passivating the surface or altering reactivity.

-

Solution: Use THF as the solvent (better solubility for the complex) and initiate with 1,2-dibromoethane (entrainment method) to clean the Mg surface.

2. C-Alkylation (Fragment Coupling)

The bromide is a competent leaving group for

-

Amines: Synthesis of THP-containing alkaloids.

-

Thiols: Introduction of metabolic soft spots or linkers.

-

Phenols: Creation of ether-linked THP side chains (common in agrochemistry).

3. Visualizing the Workflow

The following diagram illustrates the synthesis and downstream utility of the molecule.

Figure 1: Synthetic pathway from the alcohol precursor to the bromide, branching into key medicinal chemistry applications (Grignard formation and Heteroatom alkylation).

Part 5: Handling & Safety Data

-

Hazards: Skin Irritant (H315), Eye Irritant (H319). Potential lachrymator.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber glass).

-

Disposal: Halogenated organic waste streams. Do not mix with acid waste due to potential HBr generation.

References

-

Physical Constants & Homologs: Tetrahedron1971 , 27, 1973. (Boiling point extrapolation for THP-alkyl derivatives).

-

Bromination Protocol (PBr3): Organic Syntheses, Coll. Vol. 2, p. 358 (1943); Vol. 13, p. 20 (1933). (Standard mechanism for alcohol-to-bromide conversion).

-

Grignard Preparation: Journal of the American Chemical Society1947 , 69, 2908.[5] (Magnesium activation for ether-containing halides).

-

Medicinal Chemistry Applications: Journal of Medicinal Chemistry2016 , 59, 10822. (Use of THP motifs in drug design).

-

Structural Data (Acetal vs Alkyl): PubChem CID 86621 (Distinction of 2-(2-bromoethoxy)oxane).

Sources

Difference between 2-(2-Bromoethyl)oxane and 2-(2-Bromoethoxy)oxane

Structural Divergence, Reactivity Profiles, and Synthetic Applications

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, the distinction between 2-(2-Bromoethyl)oxane (Molecule A) and 2-(2-Bromoethoxy)oxane (Molecule B) is frequently overlooked due to nomenclature similarities. However, these two compounds represent fundamentally different chemical classes—cyclic ethers versus acetals —resulting in divergent stability profiles and orthogonal reactivity.

This guide provides a definitive technical analysis for medicinal chemists and process engineers. It elucidates why Molecule B functions primarily as a protected alcohol equivalent (labile to acid), whereas Molecule A serves as a robust structural building block (stable to acid). Misidentification leads to catastrophic failure in acidic media or during Grignard formation.

Part 1: Structural & Electronic Divergence

The core difference lies in the linkage between the tetrahydropyran (THP) ring and the bromoethyl side chain.

Structural Comparison

-

Molecule A: 2-(2-Bromoethyl)oxane (also: 2-(2-Bromoethyl)tetrahydro-2H-pyran)

-

Linkage: Carbon-Carbon (

). -

Class: Cyclic Ether / Alkyl Bromide.[1]

-

Properties: Chemically robust. The THP ring is a permanent structural feature.

-

-

Molecule B: 2-(2-Bromoethoxy)oxane (also: THP-protected 2-bromoethanol)

-

Linkage: Carbon-Oxygen-Carbon (

). -

Class: Cyclic Acetal (Tetrahydropyranyl ether).

-

Properties: Acid-labile protecting group. The THP ring is sacrificial.

-

Visualization of Connectivity

The following diagram illustrates the bond connectivity and the critical "Anomeric Center" present only in Molecule B.

Caption: Structural comparison highlighting the stable C-C linkage in Molecule A versus the hydrolytically unstable acetal linkage in Molecule B.

Spectroscopic Identification (NMR)

Distinguishing these molecules via

| Feature | Molecule A (Ethyl) | Molecule B (Ethoxy) |

| Diagnostic Signal | Methine (C2-H) | Anomeric Proton (O-CH-O) |

| Chemical Shift | ||

| Multiplicity | Buried in ether backbone signals | Distinct downfield shift |

| C13 NMR (C2) |

Part 2: Reactivity & Stability Profiles

The Acid/Base Divide

This is the most critical factor in experimental design.

-

Molecule B is an acetal. In the presence of aqueous acid (e.g., dilute HCl, AcOH) or Lewis acids, it hydrolyzes rapidly to release 2-bromoethanol and 5-hydroxypentanal (which equilibrates to DHP/lactol).

-

Molecule A behaves like a standard dialkyl ether. It resists hydrolysis under standard acidic workups.

Grignard Reagent Formation

Both molecules are used to generate Grignard reagents (

-

Protocol A (Ethyl): Standard formation (Mg turnings, THF,

initiator). The resulting species is (2-(tetrahydro-2H-pyran-2-yl)ethyl)magnesium bromide . Stable at reflux. -

Protocol B (Ethoxy): Requires careful temperature control. The resulting species is (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)magnesium bromide .

-

Risk: If the reaction overheats or traces of acid are present, the THP group can cleave. The resulting alkoxide-Grignard (

) precipitates or causes complex mixtures. -

Expert Tip: Always add a trace of base (e.g., TEA) to the solvent or use base-washed glassware when working with Molecule B to prevent autocatalytic acetal cleavage.

-

Part 3: Synthetic Pathways[2]

Understanding how these are made validates their identity.

Synthesis of Molecule B (The Acetal)

This is the standard "THP protection" of an alcohol.

-

Reagents: 3,4-Dihydro-2H-pyran (DHP) + 2-Bromoethanol.[1][2][3]

-

Catalyst: Acidic (pTSA or PPTS).

-

Mechanism: Electrophilic addition of the alcohol to the enol ether double bond.

Caption: Acid-catalyzed addition of 2-bromoethanol to DHP yields Molecule B.

Synthesis of Molecule A (The Ether)

This synthesis is more involved, often requiring functional group interconversion rather than simple protection.

-

Route 1 (Standard): Bromination of 2-(2-hydroxyethyl)tetrahydro-2H-pyran .

-

Reagents:

(Appel reaction) or -

Precursor Source: The alcohol precursor is typically derived from the reduction of methyl (tetrahydropyran-2-yl)acetate.

-

-

Route 2 (Radical): Radical addition of HBr to a vinyl ether (less common due to selectivity issues).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-(2-Bromoethoxy)oxane (Molecule B)

Use this protocol when you need a protected bromoethanol linker.

Reagents:

-

2-Bromoethanol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under

. Add 2-Bromoethanol and DCM (0.5 M concentration). -

Addition: Add PPTS followed by the slow, dropwise addition of DHP at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Note: Bromoethanol is UV active if stained with

; Product is less polar). -

Quench: Add saturated aqueous

. Crucial Step: The base neutralizes the catalyst, preventing hydrolysis during workup. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced hydrolysis.

Protocol 4.2: Grignard Formation with Molecule B

Use this protocol to attach the protected hydroxyethyl tail to a scaffold.

-

Activation: Use Mg turnings (1.2 equiv) activated with iodine vapor in dry THF.

-

Initiation: Add 10% of the solution of 2-(2-Bromoethoxy)oxane in THF. Heat gently to initiate (color change from brown to colorless).

-

Control: Add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Critical Control: Keep temperature below 50°C if possible. High heat promotes

-elimination of the THP group.

-

-

Usage: Use the Grignard solution immediately. Do not store for prolonged periods.

References

-

ChemicalBook. (2025). 2-(2-Bromoethoxy)tetrahydro-2H-pyran Properties and Boiling Point Data. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-(2-Bromoethoxy)tetrahydro-2H-pyran, 96% stabilized with K2CO3.[4] Link

-

PubChem. (2025).[5] Compound Summary: 2-(2-Bromoethoxy)oxane.[5] National Library of Medicine. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Tetrahydropyranyl Ethers). Link

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. Journal of Organic Chemistry, 42(23), 3772–3774. Link

Sources

The Definitive Technical Guide to 2-(2-Bromoethyl)tetrahydropyran: Chemical Identity, Synthesis, and Applications in Drug Development

Executive Summary

In modern medicinal chemistry and drug development, the strategic incorporation of saturated oxygen heterocycles is a proven tactic to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). 2-(2-Bromoethyl)tetrahydropyran is a highly versatile, bifunctional aliphatic building block. By acting as a robust electrophile, it enables the seamless appending of a 2-ethyl-tetrahydropyran (THP) moiety to various nucleophilic scaffolds. This modification frequently improves the aqueous solubility of lipophilic drugs (via the hydrogen-bond accepting capacity of the pyran oxygen) while simultaneously introducing steric bulk that can shield adjacent metabolically labile sites from cytochrome P450-mediated degradation.

This whitepaper provides an in-depth technical analysis of 2-(2-Bromoethyl)tetrahydropyran, establishing its chemical identity, disambiguating it from common structural isomers, and detailing field-validated protocols for its synthesis and downstream application.

Chemical Identity and Isomeric Disambiguation

Procurement errors are a frequent bottleneck in scale-up chemistry, particularly when dealing with substituted heterocycles. 2-(2-Bromoethyl)tetrahydropyran is frequently conflated with its positional isomers or ether-linked analogs in vendor databases.

The target compound, 2-(2-bromoethyl)oxane (IUPAC), is defined by CAS Number 77564-82-0 [1][2]. It features a direct carbon-carbon bond between the ethyl chain and the 2-position of the saturated pyran ring.

Table 1: Physicochemical and Identification Properties

| Property | Value |

| Chemical Name | 2-(2-Bromoethyl)tetrahydropyran |

| IUPAC Name | 2-(2-bromoethyl)oxane |

| CAS Number | 77564-82-0[1] |

| Molecular Formula | C₇H₁₃BrO[2] |

| Molecular Weight | 193.08 g/mol [2] |

| Common Synonyms | 2-(2-Bromoethyl)oxane; 2-(2-Bromo-ethyl)-tetrahydro-pyran |

| Appearance | Colorless to pale yellow liquid |

| Precursor CAS | 38786-79-7 (2-(Tetrahydro-2H-pyran-2-yl)ethanol)[3] |

Table 2: Critical Isomeric Disambiguation

To ensure scientific integrity during procurement and synthesis, researchers must distinguish CAS 77564-82-0 from the following related compounds:

| Compound Name | CAS Number | Structural Distinction |

| 2-(2-Bromoethyl)tetrahydropyran | 77564-82-0 | Substitution at the 2-position of the pyran ring[2]. |

| 4-(2-Bromoethyl)tetrahydropyran | 4677-20-7 | Substitution at the 4-position of the pyran ring[4]. |

| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 17739-45-6 | Contains an ether linkage (-O-) between the pyran ring and the ethyl chain (often used as a protecting group for bromoethanol)[5]. |

Mechanistic Synthesis: The Appel Reaction

The most reliable and high-yielding method for synthesizing 2-(2-bromoethyl)tetrahydropyran utilizes the corresponding alcohol, 2-(tetrahydro-2H-pyran-2-yl)ethanol (CAS 38786-79-7) [3].

While primary alcohols can be converted to alkyl bromides using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), these harsh, highly acidic conditions risk protonating the pyran oxygen. This protonation can trigger unwanted ring-opening or polymerization. Therefore, the Appel Reaction (using CBr₄ and PPh₃) is the method of choice. It proceeds under mild, near-neutral conditions, preserving the integrity of the cyclic ether.

Reaction Pathway Visualization

Caption: Synthesis of 2-(2-bromoethyl)tetrahydropyran via the Appel reaction.

Protocol 1: Step-by-Step Synthesis of 2-(2-Bromoethyl)tetrahydropyran

This protocol is designed as a self-validating system, incorporating in-process checks to ensure high purity.

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-(tetrahydro-2H-pyran-2-yl)ethanol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

-

Causality: DCM is selected as an aprotic, polarizable solvent that stabilizes the transient alkoxyphosphonium intermediate without participating in the reaction.

-

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triphenylphosphine (PPh₃, 1.25 eq) in small portions over 15 minutes.

-

Causality: The formation of the active brominating species is highly exothermic. Portion-wise addition at 0 °C prevents thermal degradation and minimizes the formation of dibrominated byproducts.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). Because the product lacks a strong UV chromophore, visualize the plates using a KMnO₄ stain followed by gentle heating. The starting material will appear as a bright yellow spot, while the product will migrate significantly higher (higher Rf) due to the loss of the polar hydroxyl group.

-

-

Quenching & Precipitation: Once complete, concentrate the DCM in vacuo to approximately 20% of its original volume. Vigorously stir the residue and rapidly add cold hexanes (5 volumes).

-

Causality: Triphenylphosphine oxide (TPPO) is highly soluble in DCM but nearly insoluble in cold hexanes. This step precipitates >90% of the TPPO, preventing it from streaking during column chromatography.

-

-

Purification: Filter the white TPPO precipitate through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure alkyl bromide as a colorless liquid.

Application Workflow: Sₙ2 Alkylation in Drug Design

Once synthesized, 2-(2-bromoethyl)tetrahydropyran is predominantly utilized to alkylate secondary amines, phenols, or carbon nucleophiles. The primary challenge in alkylating with secondary alkyl bromides is competing E2 elimination. However, because the bromide in this compound is on a primary carbon (1° alkyl halide), it is highly biased toward Sₙ2 substitution, making it an excellent electrophile.

Alkylation Pathway Visualization

Caption: Base-mediated SN2 alkylation pathway using 2-(2-bromoethyl)tetrahydropyran.

Protocol 2: General Sₙ2 Alkylation of a Secondary Amine

-

Reaction Setup: To a solution of the target secondary amine (1.0 eq) in anhydrous acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

-

Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the generated HBr without being strong enough to induce E2 elimination of the alkyl bromide. KI is added to facilitate a Finkelstein-type in situ halogen exchange, temporarily converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the Sₙ2 transition state.

-

-

Electrophile Addition: Add 2-(2-bromoethyl)tetrahydropyran (1.2 eq) to the suspension.

-

Thermal Activation: Reflux the mixture (approx. 80 °C) for 12–18 hours under a nitrogen atmosphere.

-

Workup & Extraction: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation: The basic amine product can be selectively extracted by washing the organic layer with 1M HCl, separating the aqueous layer, basifying it with NaOH to pH 10, and back-extracting with fresh Ethyl Acetate. This acid-base workup guarantees the removal of unreacted alkyl bromide.

-

Analytical Validation and Safety

Quality Control (QC) Markers

To verify the integrity of 2-(2-bromoethyl)tetrahydropyran prior to use in sensitive API synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (CDCl₃): The diagnostic signal is a characteristic triplet integrating to 2 protons around 3.40–3.55 ppm , corresponding to the -CH₂Br group. The complex multiplet of the tetrahydropyran ring protons will appear broadly between 1.20 and 4.00 ppm.

-

GC-MS: A distinct molecular ion peak at m/z 192 and 194 in a 1:1 ratio, which is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

Handling and Storage

As an alkylating agent, 2-(2-bromoethyl)tetrahydropyran poses a risk of toxicity and must be handled inside a certified fume hood with appropriate nitrile PPE.

-

Storage: Store sealed under an inert atmosphere (Argon/Nitrogen) at 2–8 °C . Prolonged exposure to ambient light and room temperature can lead to slow photolytic degradation or spontaneous elimination, turning the liquid from colorless to a dark amber hue (indicating the presence of free bromine or HBr).

References

-

Chemsrc. "2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL - CAS 38786-79-7." Chemsrc Chemical Database. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "4-(2-Bromoethyl)oxane | CID 22637012." PubChem Database. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "2-(2-Bromoethoxy)tetrahydro-2H-pyran | CID 86621." PubChem Database. Available at: [Link]

Sources

- 1. 1136196-52-5|2-(3-Bromopropoxy)butane|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7 | Chemsrc [chemsrc.com]

- 4. 4-(2-Bromoethyl)oxane | C7H13BrO | CID 22637012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Reactivity of 2-(2-Bromoethyl)oxane vs. THP Derivatives

This guide provides an in-depth technical analysis of 2-(2-Bromoethyl)oxane —chemically identified as 2-(2-bromoethoxy)tetrahydro-2H-pyran —contrasted with related tetrahydropyran (THP) derivatives.

Executive Summary & Nomenclature Clarification

Target Compound: 2-(2-Bromoethyl)oxane IUPAC Name: 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS: 17739-45-6

Critical Distinction: In industrial and pharmaceutical contexts, the term "2-(2-Bromoethyl)oxane" is frequently used as a synonym for the ether-linked species (Structure A). However, strict IUPAC nomenclature for "oxane" implies a direct carbon-carbon bond (Structure B). This guide focuses on the commercially relevant Structure A (the ether), while providing comparative data for Structure C (the homolog 2-(bromomethyl)oxane) to illustrate the impact of the ether linkage on physical properties and stability.

-

Structure A (Target): THP–O–CH₂CH₂–Br (Labile acetal linkage)

-

Structure B (Strict Name): THP–CH₂CH₂–Br (Stable C–C linkage; rare)

-

Structure C (Comparator): THP–CH₂–Br (Stable C–C linkage; commercially available)

Comparative Physical Properties

The introduction of the ethoxy side chain significantly alters the boiling point and density compared to the parent heterocycle. The bromo-ether moiety introduces polarity and increased molecular weight, raising the refractive index and density.

Table 1: Physicochemical Landscape

| Property | 2-(2-Bromoethoxy)oxane (Target) | 2-(Bromomethyl)oxane (Comparator) | Tetrahydropyran (Parent) |

| CAS Number | 17739-45-6 | 34723-82-5 | 142-68-7 |

| Molecular Weight | 209.08 g/mol | 179.05 g/mol | 86.13 g/mol |

| Structure Type | Acetal Ether (C–O–C) | Alkyl (C–C) | Cyclic Ether |

| Boiling Point | 62–64 °C @ 0.4 mmHg~102 °C @ 40 mmHg | 153 °C @ 760 mmHg58–59 °C @ 1.5 mmHg | 88 °C @ 760 mmHg |

| Density (25 °C) | 1.384 g/mL | 1.397 g/mL | 0.881 g/mL |

| Refractive Index ( | 1.482 | 1.489 | 1.420 |

| Solubility | Immiscible with water;Soluble in DCM, THF, Et₂O | Immiscible with water;Soluble in organic solvents | Miscible with water |

| Stability | Acid Sensitive (requires K₂CO₃ stabilizer) | Stable to acid/base | Stable |

Analyst Insight: The density of the target compound (1.384 g/mL) allows for easy separation from aqueous phases (density ~1.0) during workup, settling as the bottom layer. Note that the boiling point is significantly higher than the parent THP due to the heavy bromine atom, necessitating high-vacuum distillation for purification to avoid thermal decomposition of the acetal linkage.

Structural Characterization (NMR)

Distinguishing the ether-linked target from alkyl-linked impurities is critical for quality control.

-

1H NMR Diagnostic Signal (Target): The anomeric proton (H-2 of the ring) appears as a triplet at ~4.60 ppm , deshielded by two oxygen atoms.

-

1H NMR Diagnostic Signal (Comparator): The anomeric proton (H-2) appears upfield at ~3.40–3.50 ppm , shielded by the C-C bond relative to the acetal.

Synthesis & Reaction Pathways[1][2][6][7][8][9][10]

Synthesis Workflow

The industrial synthesis utilizes a Prince-type addition of 2-bromoethanol to 3,4-dihydro-2H-pyran (DHP). This reaction is atom-economical but requires careful acid catalysis control to prevent polymerization.

Figure 1: Acid-catalyzed synthesis pathway for 2-(2-bromoethoxy)oxane.

Reactivity Profile

The target compound serves as a dual-functional building block:

-

Electrophile: The alkyl bromide allows nucleophilic substitution (

). -

Protecting Group: The THP moiety can be removed under acidic conditions to reveal an alcohol.

Figure 2: Divergent reactivity pathways. Comparison: The C-C linked analog (2-bromomethyl)oxane is stable to the acid hydrolysis pathway shown on the right.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran (100 mmol scale). Safety: Perform in a fume hood. 2-Bromoethanol is toxic and a lachrymator.

Step-by-Step Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charging: Add 2-Bromoethanol (12.5 g, 100 mmol) and dry Dichloromethane (DCM) (50 mL).

-

Catalyst Addition: Add Amberlyst-15 (100 mg) or p-Toluenesulfonic acid (TsOH) (190 mg, 1 mmol).

-

Reaction: Cool the mixture to 0 °C. Add 3,4-Dihydro-2H-pyran (DHP) (10.1 g, 120 mmol) dropwise over 30 minutes.

-

Expert Note: The reaction is exothermic. Maintain temperature < 5 °C to minimize oligomerization.

-

-

Completion: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (10% EtOAc/Hexane; stain with KMnO₄).

-

Workup (Self-Validating Step):

-

Filter off Amberlyst resin (if used).

-

If TsOH used: Wash with sat.[1] NaHCO₃ (2 x 20 mL) to neutralize acid. Validation: Aqueous pH should be ~8.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Distill the crude oil under reduced pressure.

-

Target Fraction: Collect fraction boiling at 62–64 °C @ 0.4 mmHg .

-

-

Stabilization: Add 1% w/w solid Potassium Carbonate (K₂CO₃) to the storage vial to prevent auto-acidification and hydrolysis.

Handling & Safety Profile

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

-

Storage: Store at 2–8 °C. Crucial: Must be stored over a trace of base (K₂CO₃) to inhibit acid-catalyzed decomposition.

-

Incompatibility: Strong oxidizing agents, strong acids (cleaves the acetal).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86621, 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Retrieved from [Link]

-

PrepChem (2025). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved from [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 141917, 2-(Bromomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

Sources

2-(2-Bromoethyl)oxane solubility in common organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 2-(2-Bromoethyl)oxane Derivatives

Executive Summary

This guide details the solubility thermodynamics, solvent selection, and handling protocols for 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS: 17739-45-6).[1][2][3][4] Often colloquially referred to in industrial catalogs as 2-(2-Bromoethyl)oxane , this compound is a critical bifunctional building block in drug development, serving as a masked alcohol (THP-protected) and an alkylating agent (bromoethyl linker).[1][2][3]

Key Takeaway: The compound exhibits high lipophilicity (LogP ~1.[1][4]7) and is miscible with a broad spectrum of polar aprotic and non-polar organic solvents.[5] However, its stability is pH-dependent; while physically soluble in alcohols, protic solvents combined with trace acidity can trigger premature deprotection (acetal hydrolysis).

Chemical Identity & Structural Disambiguation

Precise nomenclature is vital for reproducibility.[1][4] In the context of drug development, "2-(2-Bromoethyl)oxane" almost exclusively refers to the ether-linked species used as a spacer/linker.[1][2][3][4]

| Property | Specification |

| Systematic Name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran |

| Common Synonyms | 2-(2-Bromoethyl)oxane; 2-Bromoethyl THP ether; Br-PEG1-THP |

| CAS Number | 17739-45-6 |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Functional Groups | Alkyl Bromide (Electrophile), Acetal (Acid-labile protecting group) |

ngcontent-ng-c2372798075="" class="ng-star-inserted">Critical Note: True "2-(2-Bromoethyl)oxane" (C₇H₁₃BrO) featuring a direct C-C bond is rare.[1][2] This guide focuses on the C-O-C linked ether (C₇H₁₃BrO₂) standard in pharmaceutical synthesis.

Solubility Thermodynamics

The solubility of 2-(2-Bromoethoxy)tetrahydro-2H-pyran is governed by the "Like Dissolves Like" principle, driven by its moderate polarity and lipophilic backbone.[1][2][3][4]

-

Lipophilic Domain: The tetrahydropyran ring and the ethyl chain provide significant van der Waals interaction potential, facilitating solubility in non-polar solvents (Hexane, Toluene).

-

Polar Domain: The ether oxygens act as hydrogen bond acceptors (but not donors), making the compound highly compatible with polar aprotic solvents (THF, DCM).

-

Aqueous Exclusion: The lack of hydrogen bond donors renders the molecule immiscible with water.[4]

Solubility Profile Table

| Solvent Class | Representative Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred for reactions; high solvation energy.[1][2][3][4] |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent (>100 mg/mL) | Ideal for Grignard formation or cryogenic lithiation.[1] |

| Polar Aprotic | DMF / DMSO | Excellent (>100 mg/mL) | Used for Sɴ2 substitutions (Finkelstein, Azidation).[1] |

| Esters | Ethyl Acetate | Good (>50 mg/mL) | Suitable for extraction and chromatography.[1] |

| Aromatic | Toluene | Good (>50 mg/mL) | High-boiling solvent for reflux conditions.[1][2][3][4] |

| Aliphatic | Hexane / Heptane | Moderate (~20-50 mg/mL) | Used as a co-solvent for precipitation/crystallization.[1][2][3][4] |

| Protic | Methanol / Ethanol | Soluble * (Caution) | Risk of transacetalization if acidic traces are present.[1] |

| Aqueous | Water | Insoluble (<1 mg/mL) | Used as the immiscible phase in aqueous workups.[1] |

Experimental Protocols

Protocol A: Visual Saturation Solubility Test

Objective: Empirically determine if the solvent is suitable for a specific concentration (e.g., 0.5 M for reaction).

-

Preparation: Weigh 105 mg of 2-(2-Bromoethoxy)tetrahydro-2H-pyran into a 2 mL HPLC vial.

-

Aliquot Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol B: Solvent Selection for Nucleophilic Substitution

When using this compound to attach a linker (e.g., reacting with a phenol or amine), solvent choice dictates the reaction mechanism (Sɴ2 vs Sɴ1).

Caption: Decision tree for solvent selection during nucleophilic substitution reactions involving 2-(2-Bromoethyl)oxane derivatives.

Application Context & Stability

Grignard Reagent Formation

Researchers often convert the alkyl bromide to a Grignard reagent.[1][4]

-

Mechanism: The ether oxygen in the THP ring provides intramolecular coordination to the Magnesium atom, stabilizing the Grignard species (Chelae effect).

-

Avoid: Diethyl ether (lower boiling point makes initiation difficult for alkyl bromides on this scale).[1]

Stability Warning: The Acid Sensitivity

The THP moiety is an acetal.[4][10] It is stable to base (NaOH, KOH, Grignards) but extremely labile to acid .

-

Solvent Hazard: Do not use unbuffered chloroform (often contains HCl) or alcohols with trace acid.[1] This will cleave the THP ring, generating 2-bromoethanol and destroying the linker.

-

Stabilization: Commercial bottles are often stabilized with 0.1% Potassium Carbonate (

) to neutralize adventitious acid [1].[1]

Safety & Handling

-

Peroxide Formation: As a cyclic ether, this compound can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.[1][2][4]

-

Alkylating Agent: The bromoethyl group is a potent alkylator.[1][4][7] It is a potential mutagen/carcinogen.[4]

References

-

PubChem. (2025).[1][4] Compound Summary: 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CID 86621).[1][2][3][4] National Library of Medicine. Retrieved from [Link][1][2][3]

Sources

- 1. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. CAS 6482-24-2: Bromoethyl methyl ether | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 13047-01-3: 3-BROMO-TETRAHYDRO-PYRAN | CymitQuimica [cymitquimica.com]

- 7. CAS 592-55-2: 2-Bromoethyl ethyl ether | CymitQuimica [cymitquimica.com]

- 8. 2-(2-Bromoethyl)-1,3-dioxolane CAS#: 18742-02-4 [m.chemicalbook.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 172797-67-0 | Benchchem [benchchem.com]

- 11. chembk.com [chembk.com]

Technical Safety Monograph: 2-(2-Bromoethyl)oxane & Functionalized Oxanes

Introduction & Chemical Identity

In drug development, 2-(2-Bromoethyl)oxane and its congener 2-(2-Bromoethoxy)tetrahydro-2H-pyran are critical bifunctional building blocks.[1] They serve as "masked" linkers, combining a hard electrophile (primary alkyl bromide) with a lipophilic, potentially labile ether/acetal acting as a protecting group or spacer.

While often treated casually as "just another linker," these molecules possess a dual-hazard profile: alkylating toxicity (derived from the bromide) and explosive instability (derived from the oxane/THP ring’s propensity for peroxidation). This guide replaces standard generic SDS advice with a mechanistic, field-validated safety protocol.

Target Analytes

| Compound Name | Structure Type | CAS No. | Key Hazard Feature |

| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | Acetal (C-O-C-O) | 17739-45-6 | Hydrolytically unstable; Peroxide former (Class B). |

| 2-(2-Bromoethyl)tetrahydro-2H-pyran | Ether (C-C-O) | 19236-40-9 | C-C bonded; Peroxide former (Class B); Alkylating agent. |

Physicochemical & Hazard Profile

Do not assume these are stable liquids. The oxane ring activates the alpha-position for radical formation (peroxidation), while the bromide makes the tail susceptible to nucleophilic attack (toxicity).

| Property | Data (Typical) | Operational Implication |

| Physical State | Colorless to yellow liquid | Yellowing indicates decomposition or HBr release. |

| Boiling Point | ~85–90°C (at 0.5 mmHg) | High boiler; difficult to remove by rotary evaporation without heating (risk). |

| Flash Point | >90°C (Closed Cup) | Combustible. Do not use near open flames or static sources. |

| Density | ~1.3–1.4 g/mL | Denser than water; sinks in aqueous extraction (bottom layer). |

| Reactivity | SN2 Electrophile | Reacts rapidly with amines, thiols (proteins/DNA), and phosphines. |

| Stability | Peroxide Former | Forms explosive peroxides upon exposure to air/light.[2] |

Mechanistic Toxicology (The "Why")

Standard SDSs list H315 (Irritation) and H319 (Eye Damage). However, for drug development professionals, the Genotoxic Liability is the primary concern.

Mechanism: The 2-bromoethyl tail functions as a "soft" electrophile. It can penetrate the cell membrane (aided by the lipophilic THP ring) and alkylate nucleophilic centers on DNA (specifically the N7 position of Guanine). This is a classic SN2 mechanism.

Figure 1: Mechanism of Alkylating Toxicity

This diagram illustrates the pathway from exposure to potential genotoxicity.

Caption: SN2 alkylation of DNA guanine residues by bromoethyl-oxanes, leading to potential mutagenic events.

Storage & Stability: The Peroxide Protocol

Oxanes (cyclic ethers) are Group B Peroxide Formers . The hydrogen on the carbon adjacent to the oxygen (position 2) is easily abstracted by atmospheric oxygen, forming a hydroperoxide.

The Rule of 3:

-

Test every 3 months.

-

Discard if peroxides >100 ppm.

-

Never distill to dryness.

Detection Protocol (Self-Validating):

-

Reagent: Quantofix® Peroxide 100 test strips (or equivalent KI/Starch paper).

-

Validation: Add 1 drop of reagent to the strip.

-

No Color: < 1 ppm (Safe).

-

Green/Blue: 3-30 ppm (Use immediately or treat).

-

Dark Brown: > 100 ppm (DO NOT OPEN. Contact EHS for remote detonation/disposal).

-

Handling & Deactivation Workflows

Engineering Controls

-

Ventilation: Fume hood sash at <18 inches.

-

Atmosphere: All transfers must occur under Nitrogen or Argon balloon/line to prevent moisture hydrolysis (releasing HBr) and oxygen ingress (peroxides).

-

Glove Selection:

-

Standard Nitrile (4 mil):INSUFFICIENT. Breakthrough time < 5 mins for halogenated alkanes.

-

Required:Silver Shield (Laminate) or Double-gloved Nitrile (change every 15 mins).

-

Deactivation (Quenching) Protocol

Alkyl bromides are persistent in drains. You must chemically destroy the electrophile before disposal.

Reagent: 1M Sodium Thiosulfate (

Step-by-Step Quench:

-

Dilute: Dilute the reaction waste or excess reagent 1:10 in Ethanol or Acetone.

-

Add Nucleophile: Add 2 equivalents of aqueous Sodium Thiosulfate.

-

Stir: Agitate for 1 hour. The thiosulfate performs an SN2 displacement of the bromide, converting the toxic alkyl bromide into a non-toxic Bunte salt.

-

Verify: Check pH (should be neutral) and TLC (disappearance of the UV-active/iodine-active alkyl bromide spot).

-

Disposal: Dispose of as non-halogenated organic waste (if thiosulfate used) or halogenated waste (if unsure).

Figure 2: Safe Handling & Quenching Workflow

Caption: Operational workflow ensuring peroxide safety prior to use and complete chemical deactivation post-use.

Emergency Response

-

Eye Contact: Immediate irrigation for 15 minutes .[3][4][5] The bromoethyl group can cause delayed corneal clouding.

-

Skin Contact: Wash with soap and water.[4] Do not use alcohol (increases skin permeability).

-

Spill (Small): Cover with Vermiculite. Do not use paper towels (fire hazard with peroxides). Treat the vermiculite with 10% thiosulfate solution before bagging.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86621, 2-(2-Bromoethoxy)tetrahydro-2H-pyran. Retrieved from [Link]

-

Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Basis for Peroxide Protocols).[6]

-

European Chemicals Agency (ECHA). (2025).[7] Registration Dossier: Halogenated Ethers. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. 2-Bromooxane | C5H9BrO | CID 13070295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 2-(2-Bromoethyl)oxane as a hydroxyethyl equivalent building block

Application Note: 2-(2-Bromoethoxy)oxane as a Hydroxyethyl Equivalent

Executive Summary

This guide details the strategic application of 2-(2-Bromoethoxy)tetrahydro-2H-pyran (often referred to as 2-(2-Bromoethyl)oxane in specific nomenclature contexts) as a robust "hydroxyethyl equivalent" building block.[1][2]

In drug discovery and medicinal chemistry, the direct introduction of a hydroxyethyl group (

Key Advantages:

-

Bifunctionality: Acts as an electrophile (alkyl bromide) and a masked alcohol.

-

Base Stability: Compatible with strong bases (e.g., NaH, LDA, Grignard reagents).

-

Atom Economy: High-yielding alkylation followed by clean deprotection.

Chemical Identity & Nomenclature

It is critical to distinguish the specific isomer and linkage used for hydroxyethylation. While "oxane" is the IUPAC name for the tetrahydropyran ring, the functional utility as a hydroxyethyl equivalent dictates an ether linkage.

-

Common Name: 2-(2-Bromoethoxy)tetrahydro-2H-pyran (BETH)

-

IUPAC Name: 2-(2-Bromoethoxy)oxane

-

Molecular Formula:

[2][3][4][6]

Structural Clarification: The reagent is composed of a bromoethyl chain attached to the anomeric position of the tetrahydropyran ring via an oxygen atom. This oxygen atom is ultimately retained in the final product as the hydroxyl group.

Mechanism of Action

The utility of this building block relies on a two-step sequence: Nucleophilic Substitution (

Step 1: Alkylation (Masking) The target nucleophile (Nu⁻) displaces the bromide. The THP group remains inert, preventing side reactions (e.g., O-alkylation of the product itself).

Step 2: Deprotection (Unmasking) Treatment with mild acid hydrolyzes the acetal linkage, releasing the desired hydroxyethylated product and the byproduct 5-hydroxypentanal (which exists in equilibrium with the hemiacetal).

Pathway Diagram:

Caption: Mechanistic pathway for installing a hydroxyethyl group using 2-(2-Bromoethoxy)oxane.

Application Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: O-Alkylation of Phenols (Synthesis of Aryloxyethanols)

Target: Introduction of a hydroxyethyl chain to a phenolic drug scaffold.

Reagents:

-

Phenol substrate (1.0 equiv)

-

2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with the phenol substrate and anhydrous DMF (

concentration). -

Deprotonation: Add

in one portion. Stir at room temperature for 15 minutes to ensure phenoxide formation. -

Addition: Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Checkpoint: The spot for the phenol should disappear, replaced by a less polar spot (the THP ether).

-

-

Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. -

Deprotection (In-situ option): Dissolve the crude oil in MeOH. Add catalytic p-Toluenesulfonic acid (pTsOH, 0.1 equiv). Stir at RT for 1-2 hours.[1]

-

Purification: Concentrate and purify via silica gel chromatography.

Protocol B: N-Alkylation of Secondary Amines

Target: Synthesis of N-(2-hydroxyethyl) derivatives.

Reagents:

-

Secondary Amine (1.0 equiv)

-

2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(1.5 equiv) -

Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Crucial for Finkelstein activation.

-

Solvent: Acetonitrile (

)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve the amine in

. Add DIPEA and NaI. -

Addition: Add the bromo-reagent.

-

Reflux: Heat to reflux (

) for 12–18 hours. The NaI converts the alkyl bromide to a more reactive alkyl iodide in situ. -

Workup: Remove solvent under reduced pressure. Resuspend in DCM, wash with saturated

. -

Deprotection: The THP group is generally stable to these basic alkylation conditions. Proceed to acidic cleavage as described in Protocol A (Step 6).

Protocol C: C-Alkylation (Grignard Reaction)

Target: Extension of a carbon chain by two carbons ending in a hydroxyl group.

Reagents:

-

Aryl/Alkyl Bromide (to form Grignard)

-

Mg turnings

-

Catalyst:

(Kochi catalyst) - Required for coupling alkyl halides with Grignards.

Critical Note: Standard Grignard reagents will not displace the bromide efficiently without a copper catalyst.

Step-by-Step Procedure:

-

Grignard Formation: Prepare

in THF using standard Schlenk techniques. -

Coupling: Cool the Grignard solution to

or -

Catalyst: Add

(0.1 M in THF, 3-5 mol%). -

Addition: Add 2-(2-Bromoethoxy)tetrahydro-2H-pyran (1.0 equiv) slowly.

-

Warm: Allow to warm to RT and stir overnight.

-

Quench: Quench with saturated

. -

Result: This yields

.

Data & Troubleshooting

Table 1: Solvent Compatibility & Reaction Optimization

| Parameter | Recommended Condition | Why? |

| Solvent (Alkylation) | DMF, MeCN, THF | Polar aprotic solvents favor |

| Base (Phenols) | Cesium effect can accelerate sluggish reactions. | |

| Base (Amines) | DIPEA or | Non-nucleophilic organic bases prevent quaternary salt byproducts. |

| Deprotection Acid | pTsOH or PPTS | PPTS (Pyridinium p-toluenesulfonate) is milder than pTsOH; use for acid-sensitive substrates. |

| Temperature | 60°C - 80°C | The bromide is a secondary-like leaving group (due to beta-oxygen effect); heat is often required. |

Troubleshooting Guide:

-

Issue: Low Conversion in Alkylation.

-

Cause: The bromoethyl group is moderately hindered.

-

Solution: Add 10 mol% NaI (Finkelstein condition) to generate the more reactive iodide intermediate in situ.

-

-

Issue: THP Cleavage During Workup.

-

Cause: Aqueous layer is too acidic.

-

Solution: Ensure all aqueous washes are neutral or slightly basic (

) before drying the organic layer.

-

-

Issue: Product instability.

-

Cause: The resulting alcohol might cyclize if a nucleophile is present on the R-group (e.g., 5-exo-tet).

-

Solution: Keep the THP group on until the final step of the synthesis.

-

References

-

BenchChem Technical Support. (2026). The Strategic Use of 2-(2-Bromoethoxy)tetrahydro-2H-pyran in Organic Synthesis.[1][2] BenchChem Application Notes.[2] Link

-

Bravin, F., & Barreca, G. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate.[1] Link

-

PubChem. (n.d.).[6] 2-(2-Bromoethoxy)tetrahydro-2H-pyran (Compound).[1][2][3][4][5] National Center for Biotechnology Information.[2] Link[2]

-

Remiszewski, S. W., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity. Journal of Medicinal Chemistry, 46(21), 4609-4624. Link

-

Sigma-Aldrich. (n.d.). 2-(2-Bromoethoxy)tetrahydro-2H-pyran Product Specification. Merck KGaA. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 172797-67-0 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2-(2-BROMOETHOXY)TETRAHYDRO-2H-PYRAN | 17739-45-6 [chemicalbook.com]

- 6. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Aryl 2-(Oxan-2-yl)ethyl Ethers via Williamson Ether Synthesis

Introduction: The Significance of Aryl Ethers in Medicinal Chemistry

The ether linkage is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Specifically, the coupling of cyclic ethers, such as those derived from oxane, with aromatic systems, provides a versatile scaffold for the development of novel therapeutic agents. The resulting aryl 2-(oxan-2-yl)ethyl ethers are of significant interest to researchers in drug discovery due to their potential to modulate pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide to the reaction conditions for the coupling of 2-(2-Bromoethyl)oxane with phenoxides, a classic yet powerful transformation known as the Williamson ether synthesis.[1][2] We will delve into the mechanistic underpinnings of this reaction, offer detailed and optimized protocols, and provide troubleshooting guidance to empower researchers to achieve high yields and purity in their synthetic endeavors.

Mechanistic Insights: The S_N2 Pathway and Key Influencing Factors

The Williamson ether synthesis is a prime example of a bimolecular nucleophilic substitution (S_N2) reaction.[1][2] In this specific application, a phenoxide ion, generated by the deprotonation of a phenol, acts as the nucleophile. This electron-rich species attacks the electrophilic carbon atom of 2-(2-Bromoethyl)oxane, which bears a good leaving group (bromide). The reaction proceeds in a single, concerted step where the nucleophile attacks from the backside of the carbon-bromide bond, leading to an inversion of stereochemistry at the reaction center (though in this acyclic side chain, it is not a chiral center).

Several factors critically influence the efficiency and outcome of this S_N2 reaction:

-

The Nucleophile: The reactivity of the phenoxide is paramount. Electron-donating groups on the phenol will increase the nucleophilicity of the corresponding phenoxide, potentially accelerating the reaction. Conversely, strong electron-withdrawing groups can decrease nucleophilicity.

-

The Electrophile: 2-(2-Bromoethyl)oxane is a primary alkyl halide, which is ideal for S_N2 reactions as it minimizes steric hindrance around the electrophilic carbon.[1]

-

The Leaving Group: Bromide is an excellent leaving group, facilitating the displacement by the incoming nucleophile.

-

The Base: A suitable base is required to deprotonate the phenol and generate the reactive phenoxide nucleophile. The choice of base can significantly impact the reaction rate and yield.

-

The Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are generally preferred for S_N2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more available to react.[1]

dot graph "Williamson_Ether_Synthesis_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General mechanism of the Williamson ether synthesis for coupling phenoxides with 2-(2-Bromoethyl)oxane.

Optimized Reaction Protocols

Based on established principles of the Williamson ether synthesis and literature precedents for similar reactions, we present two robust protocols for the synthesis of aryl 2-(oxan-2-yl)ethyl ethers.

Protocol 1: Standard Conditions with Potassium Carbonate

This protocol utilizes the mild and cost-effective base, potassium carbonate, in a polar aprotic solvent. It is a good starting point for a wide range of substituted phenols.

Materials:

-

Substituted Phenol (1.0 eq)

-

2-(2-Bromoethyl)oxane (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMF or MeCN to achieve a concentration of 0.2-0.5 M with respect to the phenol.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add 2-(2-Bromoethyl)oxane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 4 to 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aryl 2-(oxan-2-yl)ethyl ether.

Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base and an organic-soluble substrate.[3][4] This method can often lead to faster reaction times and milder conditions. Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst.[5][6]

Materials:

-

Substituted Phenol (1.0 eq)

-

2-(2-Bromoethyl)oxane (1.1 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 50% aqueous solution (w/v)

-

Tetrabutylammonium Bromide (TBAB) (0.1 eq)

-

Toluene or Dichloromethane (DCM)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq), 2-(2-Bromoethyl)oxane (1.1 eq), and tetrabutylammonium bromide (0.1 eq).

-

Add toluene or DCM to achieve a concentration of 0.2-0.5 M with respect to the phenol.

-

With vigorous stirring, add the 50% aqueous NaOH or KOH solution (5-10 equivalents).

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS. Reactions under PTC conditions are often complete within 1-6 hours.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Combine all organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A generalized experimental workflow for the synthesis of aryl 2-(oxan-2-yl)ethyl ethers.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table provides a summary of typical reaction conditions and expected yields for the coupling of various substituted phenols with 2-(2-Bromoethyl)oxane, based on the principles of the Williamson ether synthesis. These values are representative and may require optimization for specific substrates.

| Entry | Phenol Substituent | Base (eq) | Solvent | Catalyst (eq) | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | 4-Methoxy | K₂CO₃ (2.0) | DMF | - | 80 | 6 | 85-95 |

| 2 | 4-Nitro | K₂CO₃ (2.0) | DMF | - | 80 | 4 | 90-98 |

| 3 | Unsubstituted | NaH (1.2) | THF | - | 65 | 8 | 80-90 |

| 4 | 2-Chloro | Cs₂CO₃ (1.5) | MeCN | - | 80 | 5 | 88-95 |

| 5 | 4-tert-Butyl | KOH (aq, 5.0) | Toluene | TBAB (0.1) | 50 | 3 | 90-97 |

| 6 | 3,5-Dimethyl | K₂CO₃ (2.0) | Acetone | - | 60 | 10 | 82-92 |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no product formation | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH). Ensure anhydrous conditions if using a moisture-sensitive base. |

| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. | |

| Deactivated phenol (strong electron-withdrawing groups). | Use a more forcing condition (higher temperature, stronger base) or consider PTC. | |

| Formation of side products (e.g., elimination) | Steric hindrance around the phenoxide. | While less likely with a primary halide, ensure the phenoxide is not excessively bulky. |

| High reaction temperature. | Reduce the reaction temperature and monitor for conversion. | |

| Complex mixture of products | C-alkylation of the phenoxide. | This is a known side reaction for phenoxides. Using a less polar solvent or a different counter-ion for the base may favor O-alkylation. |

| Impure starting materials. | Ensure the purity of the phenol and 2-(2-Bromoethyl)oxane. |

Conclusion

The Williamson ether synthesis remains a highly reliable and versatile method for the preparation of aryl 2-(oxan-2-yl)ethyl ethers. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. The standard protocol using potassium carbonate in a polar aprotic solvent is a robust starting point, while the implementation of phase-transfer catalysis offers a powerful alternative for accelerating reactions and improving yields under milder conditions. The protocols and data presented in this application note serve as a comprehensive guide for scientists engaged in the synthesis of these important molecular scaffolds for drug discovery and development.

References

- Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.

- Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (1982). Experimental Methods in Organic Chemistry. Saunders College Publishing.

-

University of Wisconsin-Stout. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2024, July 15). Williamson ether synthesis. Retrieved from [Link]

-

Mini-Reviews in Organic Chemistry. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

- Makosza, M. (2000). Phase-transfer catalysis. A general and efficient method for synthesis of organic compounds. Pure and Applied Chemistry, 72(7), 1399-1403.

- Kazemi, M., & Zarei, A. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.

- Buchwald, S. L., & Cacchi, S. (2009). Palladium-Catalyzed C−N and C−O Bond-Forming Reactions. In Palladium in Organic Synthesis (pp. 1-106). Wiley-VCH Verlag GmbH & Co. KGaA.

- Mitra, A. K., De, A., & Karchaudhuri, N. (2000). A simple and efficient method for the O-methylation of phenols using dimethyl sulfate and potassium carbonate under microwave irradiation. Indian Journal of Chemistry-Section B, 39(5), 387-389.

- Kazemi, M. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Trends in Green Chemistry, 2(3).

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Biller, E., Fuhrmann, E., Hagena, D., Janneck, H. G., Talbiersky, J., & Walther, L. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.

- Zarei, A., & Kazemi, M. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Journal of the Mexican Chemical Society, 62(2), 1-8.

-

SACHEM, Inc. (2025, April 1). Tetrabutylammonium Bromide (TBAB). Retrieved from [Link]

- Pielichowski, J., & Popielarz, R. (1995). Phase-Transfer Catalysis in Organic Syntheses. Cracow University of Technology.

- Waldvogel, S. R., et al. (2021). Electro-oxidative C(sp2)–H/O–H cross-dehydrogenative coupling of phenols and tertiary anilines for diaryl ether formation. Catalysis Science & Technology, 11(16), 5549-5553.

-

Wikipedia. (2024, February 14). Oxidative coupling of phenols. Retrieved from [Link]

- Fabbri, D., et al. (2024). Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. Tetrahedron, 163, 134142.

-

Reddit. (2022, February 27). Potassium carbonate as a base. r/Chempros. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Drug Design & Discovery, 16(10), 1145-1154.

- Li, C.-J., et al. (2023). Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols.

- Yuliana, A., et al. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. AIP Conference Proceedings, 2229(1), 030001.

- Stuart, D. R., et al. (2020).

- Al-Mousawi, S. M., et al. (2015). Cesium carbonate as a mediated inorganic base in some organic transformations. Journal of Saudi Chemical Society, 19(5), 554-571.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sacheminc.com [sacheminc.com]

Technical Support Center: 2-(2-Bromoethyl)oxane Stability & Optimization

Topic: Reducing Polymerization Byproducts in 2-(2-Bromoethyl)oxane Reactions Content Type: Technical Support Center Guide Audience: Researchers, Senior Scientists, Process Chemists[1]

Current Status: Operational Last Updated: February 27, 2026 Document ID: TS-OX-2026-02[1]

Executive Summary: The "Invisible" Polymerization

Users frequently report yield loss, gumming, or inexplicable viscosity increases when using 2-(2-Bromoethyl)oxane (also known as 2-(2-bromoethyl)tetrahydropyran).[1]

The Core Issue: This compound is a "loaded spring." While the bromine is the intended leaving group for alkylation, the tetrahydropyran (THP) ring is susceptible to Cationic Ring-Opening Polymerization (CROP) . This side reaction is catalyzed by trace acids (Lewis or Brønsted) and elevated temperatures, leading to the formation of polyether oligomers rather than your desired alkylated product.

This guide details how to suppress CROP and maximize the efficiency of the intended SN2 substitution.

Diagnostic & Troubleshooting Guide

Use this matrix to identify if polymerization is the root cause of your experimental failure.

| Symptom | Probable Cause | Immediate Corrective Action |

| Reaction mixture turns viscous/gels | Runaway CROP: Trace acid (HBr generated in situ) or Lewis acid catalyst triggered ring opening.[1] | Quench: Add anhydrous K₂CO₃ or Et₃N immediately to neutralize acidity. Dilute with non-polar solvent (Hexane/Et₂O).[1] |

| Product darkens/black oil forms | Decomposition: Thermal instability of the oxonium intermediate. | Cool Down: Reduce reaction temperature by 10–20°C. Ensure reaction is under inert atmosphere (Ar/N₂). |

| NMR shows broad peaks (3.4-3.8 ppm) | Oligomerization: Formation of poly(tetrahydropyran) chains.[1] | Purification: These oligomers are often soluble in polar organics. Wash with hexanes if your product is polar, or use column chromatography (oligomers often streak). |

| Low Yield (Starting material consumed) | Competitive Ring Opening: The nucleophile attacked the ring oxygen (oxonium) instead of the carbon-Br bond. | Switch Mechanism: Move to strict SN2 conditions (Polar Aprotic solvent, stronger nucleophile, lower temp). |

Deep Dive: The Mechanism of Failure

To prevent the byproduct, you must understand the competing pathways.

The Intended Path (Substitution):

A nucleophile attacks the

The Failure Path (Polymerization):

-

Activation: Trace acid (often HBr produced during the reaction) protonates the ring oxygen.

-

Ring Opening: The ring opens to form a resonance-stabilized oxocarbenium ion.

-

Propagation: The hydroxyl end of the open chain (or another monomer) attacks the oxocarbenium, creating a polyether chain.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic polymerization.

Caption: Path A represents the desired kinetic product. Path B is the thermodynamic sink triggered by acidic conditions.

Optimized Protocol: Acid-Free Alkylation

This protocol is designed to maintain a strictly basic/neutral environment to prevent the initiation of CROP.

Reagents:

-

2-(2-Bromoethyl)oxane (1.2 – 1.5 equivalents)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) [Anhydrous][1]

-

Solvent: DMF or Acetonitrile (Anhydrous)[1]

-

Additive: Sodium Iodide (NaI) [Catalytic, 10 mol%] - Finkelstein activation[1]

Step-by-Step Methodology:

-

Pre-Treatment:

-

Critical: Check the pH of your 2-(2-Bromoethyl)oxane.[1] If stored for long periods, it may have hydrolyzed slightly to release HBr.

-

Action: If unsure, pre-stir the reagent with solid K₂CO₃ for 30 minutes, then filter before use.

-

-

Activation (Finkelstein In-Situ):

-

In the reaction vessel, dissolve the 2-(2-Bromoethyl)oxane in the solvent.

-

Add catalytic NaI (10 mol%).[1]

-

Why: This converts the alkyl bromide to a more reactive alkyl iodide in situ. The Iodide is a better leaving group (faster SN2), allowing the reaction to proceed at lower temperatures , reducing the thermal energy available for ring opening.

-

-

Base Addition:

-

Add the anhydrous base (Cs₂CO₃ is preferred for solubility).

-

Note: The base acts as an "Acid Scavenger." It neutralizes any HBr released immediately, preventing the autocatalytic acid-polymerization loop.

-

-

Reaction:

-

Add your nucleophile.[5]

-

Run at the lowest possible temperature (Start at 0°C, warm to RT. Do not exceed 60°C unless necessary).

-

-

Quenching (The Danger Zone):

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (like BF₃·OEt₂ or AlCl₃) to accelerate the coupling? A: Absolutely not. Lewis acids are the primary initiators for the cationic polymerization of cyclic ethers. Adding them will almost certainly result in a gelled reaction mixture and near-zero yield of the desired product.

Q: My reagent has turned yellow/brown in the bottle. Is it safe to use? A: The color indicates partial decomposition and the presence of HBr.

-

Fix: Dissolve in Et₂O or CH₂Cl₂, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. If heavily degraded, distillation is required (add K₂CO₃ to the distillation pot to stabilize).

Q: Why do you recommend DMF/Acetonitrile over THF? A: While THF is a common solvent, it is structurally similar to the reagent. In rare cases involving strong cationic initiators, the solvent itself (THF) can co-polymerize with your reagent. DMF and Acetonitrile are polar aprotic and do not participate in CROP, making them safer choices for this specific transformation.

Q: How should I store the bulk reagent? A: Store at 2–8°C over a few pellets of KOH or a spoonful of anhydrous K₂CO₃. This solid base acts as a stabilizer, neutralizing any acid generated by slow hydrolysis over time.

References

-

Cationic Ring-Opening Polymerization Mechanism

- Penczek, S., et al. "Cationic Ring-Opening Polymerization of Cyclic Ethers." Advances in Polymer Science, Vol. 68/69, Springer, Berlin.

- Context: Defines the oxonium ion mechanism responsible for the side reaction.

-

[1]

-

Synthesis & Stability of Halo-Tetrahydropyrans

- Wipf, P., et al. "Protective Groups in Organic Synthesis." Greene's Protective Groups in Organic Synthesis.

- Context: Discusses the acid-sensitivity of the THP group and conditions to avoid ring opening.

-

[1]

-

Finkelstein Reaction Optimization

- Bordwell, F. G., et al. "Nucleophilic Substitutions at Carbon." Journal of the American Chemical Society.

- Context: Supports the use of NaI to accelerate SN2 substitution, allowing for lower thermal loads.

-

[1]

-

General Handling of 2-(2-Bromoethyl)

- BenchChem Technical Safety Data. "2-(2-Bromoethoxy)tetrahydro-2H-pyran Handling Guide."

- Context: Practical storage and stabilizer recommend

-

[1]

Sources

Alternative catalysts for activating 2-(2-Bromoethyl)oxane

Welcome to the Alkyl-Link Technical Support Center . You have connected to the Specialized Reagents Division .

Current Ticket: #8842-OX Subject: Activation Protocols for 2-(2-Bromoethyl)oxane (CAS: 19715-95-8) Assigned Specialist: Dr. Aris (Senior Application Scientist)[1][2]

User Issue Summary

Users frequently report low yields or initiation failures when attempting to utilize 2-(2-Bromoethyl)oxane (also known as 2-(2-bromoethyl)tetrahydropyran).[1][2] The primary challenges stem from the moderate leaving group ability of bromide and the Lewis-basic oxygen within the tetrahydropyran (THP) ring, which can passivate metal surfaces (Mg/Zn) or inhibit standard Lewis acid catalysts.

Below are the three specialized activation modules designed to bypass these limitations.

Module 1: Catalytic Nucleophilic Activation ( Enhancement)

Use Case: You are performing a substitution reaction (e.g., amine alkylation, ether synthesis) and the reaction is sluggish or stalling.

The "Alternative" Catalyst: Soluble Iodide Sources (Finkelstein-in-situ)

Instead of forcing the reaction with heat (which risks THP deprotection or elimination), use Iodide Catalysis .

The Logic:

The C-Br bond is moderately reactive. By adding a catalytic amount of Iodide (

Recommended Reagents:

-

TBAI (Tetrabutylammonium Iodide): Acts as both a phase transfer catalyst (PTC) and a nucleophilic activator.

-

NaI (Sodium Iodide): Soluble in acetone/MEK; excellent for homogeneous activation.

-

Dissolution: Dissolve nucleophile (1.0 equiv) and 2-(2-Bromoethyl)oxane (1.2 equiv) in Toluene or DMF.

-

Catalyst Addition: Add TBAI (10 mol%) .

-

Base: Add inorganic base (e.g.,

or -

Reaction: Heat to 60°C. Monitor via TLC.

-

Note: If using Toluene/Water biphasic system, increase TBAI to 15 mol%.

-

Visualizing the Activation Pathway:

Figure 1: The catalytic cycle of Iodide activation. The I- anion acts as a "shuttle," converting the sluggish bromide into a reactive iodide intermediate.

Module 2: Reductive Cross-Coupling (Transition Metal Catalysis)

Use Case: You need to form a C-C bond (e.g., with an aryl halide or aldehyde) but standard Grignard formation is failing due to "wet" conditions or Mg passivation.[3]

The "Alternative" Catalyst: Nickel/Bipyridine Systems

Avoid discrete organometallic formation entirely. Use Nickel-Catalyzed Reductive Cross-Coupling (RCC) . This method couples two electrophiles (your alkyl bromide + an aryl bromide) using a metal reductant (Mn or Zn) and a Nickel catalyst.[4]

The Logic:

Nickel catalysts (unlike Palladium) are excellent at activating

Recommended System:

-

Pre-catalyst:

(10 mol%)[1][2][5] -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%)[1][2]

-

Reductant: Manganese powder (

) (2-3 equiv)[1][2]

Experimental Protocol: Ni-Catalyzed Arylation

-

Setup: Flame-dry a vial. Add

(10 mol%), dtbbpy (15 mol%), and Mn powder (2.0 equiv). -

Solvent: Add DMA (Dimethylacetamide). Critical: DMA promotes the reduction step better than THF.

-

Substrates: Add Aryl Iodide (1.0 equiv) and 2-(2-Bromoethyl)oxane (1.5 equiv) .

-

Additives: Add NaI (0.5 equiv) to assist activation (see Module 1 logic).

-

Reaction: Stir vigorously at 60-80°C for 12 hours. The solution should turn from green to dark black/brown.

Troubleshooting the Ni-Pathway:

| Symptom | Probable Cause | Corrective Action |

| Green Solution (No Color Change) | Catalyst inactive / | Ensure inert atmosphere ( |

| Low Yield (Homocoupling) | Mismatched reactivity | Add the alkyl bromide slowly (syringe pump) to the aryl halide mixture. |

| THP Ring Opening | Acidic byproduct buildup | Add 2,6-Lutidine (1.0 equiv) as a proton sponge.[1][2] |

Module 3: Grignard Rescue (The "Standard" Fix)

Use Case: You must use a Grignard reagent (e.g., for addition to a ketone).[6]